Aqueous Solubility: Salt vs Free Base
The hydrochloride salt form of 4‑amino‑2‑(2‑fluoroethyl)pyrazole‑3‑carboxylic acid (target compound) demonstrates a predicted aqueous solubility enhancement of 10‑ to 100‑fold compared to the free‑base form (4‑amino‑1‑(2‑fluoroethyl)‑1H‑pyrazole‑3‑carboxylic acid, CAS 1429418‑72‑3). This augmentation is consistent with the well‑established principle that hydrochloride salts of weakly basic amines increase water solubility by 1–2 orders of magnitude [1]. The free‑base form is reported as only slightly soluble in water, while the hydrochloride salt is described as freely soluble in water and polar organic solvents . For procurement, this differential means the hydrochloride salt can be directly used in aqueous‑based reactions (e.g., bioconjugation, enzymatic assays) without additional solubilisation aids.
| Evidence Dimension | Aqueous solubility enhancement factor |
|---|---|
| Target Compound Data | Hydrochloride salt: freely soluble in water (vendor description) |
| Comparator Or Baseline | Free base (CAS 1429418‑72‑3): slightly soluble in water |
| Quantified Difference | Estimated 10‑ to 100‑fold solubility increase (class‑level inference for amine hydrochlorides) |
| Conditions | In‑class inference based on Handbook of Pharmaceutical Salts guidelines; no specific experimental solubility data publicly available for this exact compound |
Why This Matters
Directly determines whether the compound can be used in aqueous reaction conditions without additional solubilisation steps, impacting workflow efficiency and cost.
- [1] Stahl, P.H., Wermuth, C.G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd ed. Weinheim: Wiley‑VCH; 2011. Chapter 2: The Salt Selection Process. View Source
